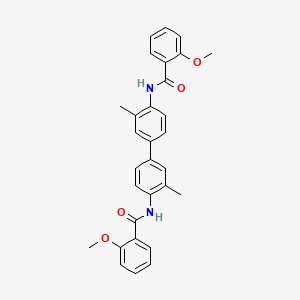![molecular formula C27H24ClN5O2S B4584018 5-(4-chlorophenyl)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4584018.png)
5-(4-chlorophenyl)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Descripción general
Descripción
This compound is part of a broader class of molecules known for their potential in medical and materials science research. Its structure suggests it could have interesting biological activity or material properties, leading researchers to study its synthesis, characteristics, and reactivity.
Synthesis Analysis
The synthesis of similar thiazolo[3,2-a]pyrimidines involves multi-step procedures, starting from basic precursors like Ethyl(ethoxymethylene)cyanoacetate and 4-Chloroacetophenone. Such processes typically entail cyclization, condensation, and functional group transformations to achieve the target molecule. One study describes the synthesis of a related compound through a four-step procedure, highlighting the complex nature of synthesizing such molecules (Kulakov et al., 2009).
Molecular Structure Analysis
The molecular structure of thiazolo[3,2-a]pyrimidines and related compounds is often confirmed using techniques such as IR, 1H-NMR, and X-ray crystallography. These methods provide insights into the arrangement of atoms within the molecule and the presence of specific functional groups, essential for understanding the compound's potential interactions and reactivity. For example, the synthesis and structural analysis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide used X-ray diffraction studies to determine its crystal structure, offering a glimpse into the structural analysis methods for such compounds (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
The reactivity of thiazolo[3,2-a]pyrimidines involves interactions with various reagents to form new bonds or functional groups. This reactivity is crucial for exploring further chemical modifications and understanding its potential as a scaffold for developing new compounds with desired biological or physical properties. For instance, the synthesis of pyrazolo[1,5-a][1,3,5]triazine derivatives from similar precursors showcases the type of chemical transformations these molecules can undergo, potentially leading to compounds with vasodilator activity (Velihina et al., 2023).
Aplicaciones Científicas De Investigación
Chemical Structure and Reactivity
Studies on related thiazolopyrimidine derivatives have demonstrated their potential in synthesizing new chemical entities with significant biological activities. For example, research on the structural modifications leading to changes in supramolecular aggregation of thiazolo[3, 2-a]pyrimidines highlights the impact of substituent variation on the molecule's conformation and intermolecular interactions. These structural insights are crucial for designing compounds with desired chemical and physical properties, indicating that our compound of interest might also exhibit unique reactivity and aggregation behavior conducive to pharmaceutical formulation or material science applications (Nagarajaiah & Begum, 2014).
Biological Activity
Related compounds, particularly those with a pyrazolo[3,4-d]pyrimidine backbone, have been synthesized and evaluated for their anticancer and anti-inflammatory properties. For instance, novel pyrazolopyrimidine derivatives have been identified as potential anticancer and anti-5-lipoxygenase agents, suggesting that our compound could also be explored for similar pharmacological activities. These findings underscore the relevance of such compounds in developing new therapeutics for cancer and inflammatory diseases (Rahmouni et al., 2016).
Antimicrobial and Antitumor Potential
The synthesis and biological evaluation of novel compounds, including those related to thiazolopyrimidines and pyrazolopyrimidines, have shown promising antimicrobial and anticancer activities. This suggests that our compound may also possess antimicrobial properties, making it a candidate for further research in the development of new antibiotics or anticancer agents. Studies have highlighted the synthesis of such compounds and their structural characterization, which is crucial for understanding their activity profiles and optimizing their biological effects (Hafez et al., 2016).
Propiedades
IUPAC Name |
(2E)-5-(4-chlorophenyl)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN5O2S/c1-15-7-5-6-8-21(15)30-25(34)23-17(3)29-27-33(24(23)18-9-11-20(28)12-10-18)26(35)22(36-27)13-19-14-32(4)31-16(19)2/h5-14,24H,1-4H3,(H,30,34)/b22-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVFVOHJSOLEPE-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=C(C=C4)Cl)C(=O)C(=CC5=CN(N=C5C)C)S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=C(C=C4)Cl)C(=O)/C(=C\C5=CN(N=C5C)C)/S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-5-(4-chlorophenyl)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 5-(aminocarbonyl)-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4583945.png)
![butyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4583952.png)
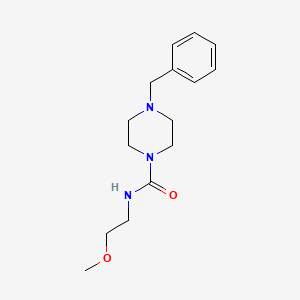
![1-[(1-acetyl-4-piperidinyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4583976.png)
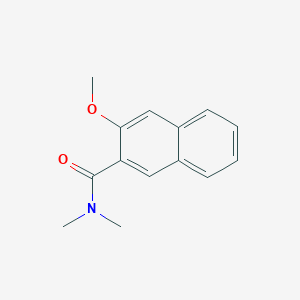
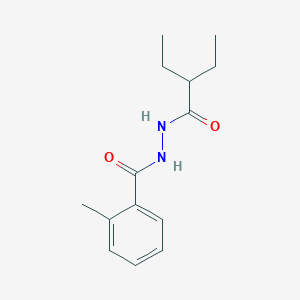
![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(2-furyl)-2-propen-1-one](/img/structure/B4583998.png)
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide](/img/structure/B4584002.png)
![5-ethyl-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4584010.png)
![5-{[(4-fluorophenyl)acetyl]amino}-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4584023.png)
![4-(methylthio)-3-(4-morpholinylcarbonyl)-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4584026.png)
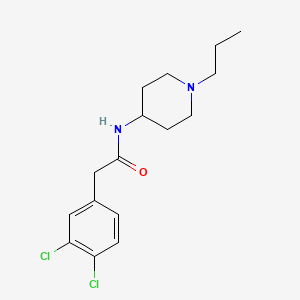
![1-[(3-methylbutyl)thio]-4-(2-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4584038.png)
